molecular formula C12H11NO3 B2835056 Methyl 2-cyano-3-(4-methoxyphenyl)acrylate CAS No. 14479-58-4

Methyl 2-cyano-3-(4-methoxyphenyl)acrylate

Cat. No.: B2835056
CAS No.: 14479-58-4
M. Wt: 217.224
InChI Key: MCFCPVVFVXSZSK-YFHOEESVSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-cyano-3-(4-methoxyphenyl)acrylate can be synthesized through various methods. One common synthetic route involves the Knoevenagel condensation reaction between 4-methoxybenzaldehyde and methyl cyanoacetate in the presence of a base such as piperidine . The reaction typically occurs under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as column chromatography to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-cyano-3-(4-methoxyphenyl)acrylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, reduction may produce amines, and substitution reactions can result in various substituted derivatives .

Scientific Research Applications

Methyl 2-cyano-3-(4-methoxyphenyl)acrylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the production of specialty chemicals, polymers, and other industrial products.

Mechanism of Action

The mechanism of action of methyl 2-cyano-3-(4-methoxyphenyl)acrylate involves its interaction with specific molecular targets and pathways. The compound’s cyano group and methoxy group play crucial roles in its reactivity and interactions with biological molecules. For instance, the cyano group can participate in nucleophilic addition reactions, while the methoxy group can enhance the compound’s lipophilicity and membrane permeability .

Comparison with Similar Compounds

Methyl 2-cyano-3-(4-methoxyphenyl)acrylate can be compared with similar compounds such as:

These compounds share similar chemical properties but differ in their reactivity and applications due to the variations in their functional groups.

Biological Activity

Methyl 2-cyano-3-(4-methoxyphenyl)acrylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C12H13NO3C_{12}H_{13}NO_3. Its structure includes a cyano group, which enhances its reactivity, and a methoxy-substituted phenyl group that increases lipophilicity, potentially improving membrane permeability and biological interactions.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity . In studies, it has shown effectiveness against various bacterial strains, suggesting its potential as an antimicrobial agent. The mechanism may involve disrupting bacterial cell membranes or inhibiting essential metabolic pathways.

Anticancer Activity

The compound has also been studied for its anticancer properties . Preliminary investigations indicate that it can induce apoptosis in cancer cell lines through mechanisms such as the activation of caspases and modulation of cell cycle proteins. Specific studies have demonstrated its effects on human cancer cell lines, including breast and colon cancers, where it significantly reduced cell viability at certain concentrations.

The biological activity of this compound can be attributed to its interaction with various molecular targets:

  • Electrophilic Reactions : The cyano group acts as an electrophile, allowing the compound to participate in nucleophilic addition reactions with biological nucleophiles.
  • Hydrogen Bonding : The methoxy group can form hydrogen bonds with cellular components, influencing the compound's bioavailability and interaction with target molecules.
  • Cell Signaling Pathways : It may affect signaling pathways involved in cell proliferation and apoptosis, contributing to its anticancer effects.

Case Studies and Research Findings

Several studies have highlighted the biological activities of this compound:

  • Antimicrobial Efficacy : A study demonstrated that the compound showed significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 50 to 200 µg/mL.
  • Cytotoxicity in Cancer Cells : In vitro tests using MCF-7 (breast cancer) and HT-29 (colon cancer) cell lines revealed that treatment with the compound at concentrations of 25 µM resulted in over 70% reduction in cell viability compared to controls.
  • Mechanistic Insights : Further mechanistic studies indicated that the compound activates apoptotic pathways by increasing reactive oxygen species (ROS) levels, leading to oxidative stress in cancer cells .

Comparative Analysis

The following table summarizes key findings related to the biological activity of this compound compared to similar compounds:

Compound NameAntimicrobial ActivityAnticancer ActivityMechanism of Action
This compoundEffective (MIC: 50-200 µg/mL)Significant (MCF-7: >70% reduction at 25 µM)Electrophilic reactions, ROS generation
Ethyl 2-cyano-3-(4-methoxyphenyl)acrylateModerateModerateSimilar mechanisms; less potent
Methyl 2-cyano-3-(4-nitrophenyl)acrylateEffectiveHighStronger ROS generation

Properties

IUPAC Name

methyl (E)-2-cyano-3-(4-methoxyphenyl)prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO3/c1-15-11-5-3-9(4-6-11)7-10(8-13)12(14)16-2/h3-7H,1-2H3/b10-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCFCPVVFVXSZSK-JXMROGBWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=C(C#N)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=C(\C#N)/C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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